molecular formula C14H19N3O3 B2465560 N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide CAS No. 2034618-91-0

N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2465560
CAS No.: 2034618-91-0
M. Wt: 277.324
InChI Key: QJHVOJLDLUEONM-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide” is a chemical compound. It is related to a class of compounds known as piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Synthesis and Memory Enhancement

Research by Li Ming-zhu focused on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamide derivatives, investigating their effects on memory enhancement in mice. The study utilized swimming maze tests to demonstrate the compound's efficacy in improving memory abilities (Li Ming-zhu, 2008).

Antiepileptic Activity

A drug discovery program identified 4-substituted pyrrolidone butanamides, including a structural analogue of piracetam, as potent antiepileptic agents through targeting a brain-specific binding site. This research highlighted the compound's significant efficacy and high tolerability, paving the way for clinical trials (B. Kenda et al., 2004).

Insecticidal Activity

Studies on pyridine derivatives revealed their insecticidal potential. One such compound demonstrated significant activity against the cowpea aphid, offering an alternative to conventional insecticides (E. A. Bakhite et al., 2014).

Alzheimer's Disease Treatment

Research into 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides uncovered a new class of compounds with dual action as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showing promise for Alzheimer's disease treatment. This multifunctional therapeutic approach emphasized the importance of structure-activity relationships in drug design (Tarana Umar et al., 2019).

Antibacterial and Antifungal Activities

Further exploration into N-substituted acetamide derivatives highlighted their potential as antimicrobial agents. A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate to strong inhibitory effects against various bacterial strains, underscoring the potential for developing new antimicrobial drugs (Kashif Iqbal et al., 2017).

Future Directions

Piperidine derivatives, including “N-(2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide”, may have potential applications in the pharmaceutical industry . Future research could focus on further exploring the synthesis, properties, and biological activities of these compounds.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(18)16-9-14(19)17-8-2-3-13(10-17)20-12-4-6-15-7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHVOJLDLUEONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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